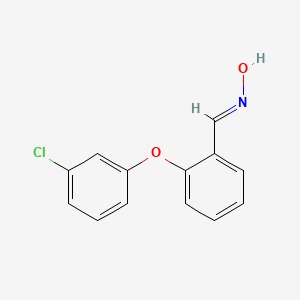

2-(3-Chlorophenoxy)benzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-Chlorophenoxy)benzaldehyde oxime is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzaldehyde oxime, where a chlorophenoxy group is attached to the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenoxy)benzaldehyde oxime typically involves the reaction of 2-(3-Chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in methanol at room temperature, yielding the oxime as a product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chlorophenoxy)benzaldehyde oxime undergoes several types of chemical reactions, including:

Oxidation: The oxime can be oxidized to form nitriles.

Reduction: Reduction of the oxime can yield amines.

Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

2-(3-Chlorophenoxy)benzaldehyde oxime has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-(3-Chlorophenoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme .

Comparación Con Compuestos Similares

Similar Compounds

Benzaldehyde oxime: A simpler analog without the chlorophenoxy group.

2-(4-Chlorophenoxy)benzaldehyde oxime: Similar structure but with the chlorophenoxy group in a different position.

3-(4-Chlorophenoxy)benzaldehyde: Lacks the oxime group but has a similar aromatic structure.

Uniqueness

2-(3-Chlorophenoxy)benzaldehyde oxime is unique due to the presence of both the chlorophenoxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Actividad Biológica

2-(3-Chlorophenoxy)benzaldehyde oxime, an organic compound with the molecular formula C13H10ClNO2, has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound is a derivative of benzaldehyde oxime, distinguished by the presence of a chlorophenoxy group. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

The compound exhibits various chemical reactivity patterns, including oxidation, reduction, and substitution reactions. Notably, oximes like this compound can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This occurs through a nucleophilic attack on the phosphorylated enzyme, facilitating the regeneration of its active form.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In studies involving model organisms such as Escherichia coli and Bacillus subtilis, the compound demonstrated significant inhibitory effects, suggesting its potential as an antibacterial agent. The minimum inhibitory concentrations (MICs) for these bacteria were notably lower than those for many traditional antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties . Oximes are known to inhibit several kinases involved in cancer progression, including cyclin-dependent kinases (CDKs) and Aurora kinases. These kinases play critical roles in cell cycle regulation and mitosis, making them promising targets for cancer therapy. Studies have shown that derivatives of oxime compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo .

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of various oxime derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that this compound had a significant effect on bacterial growth, with MIC values comparable to leading antibiotics .

- Cancer Cell Line Testing : In vitro assays using breast cancer cell lines (MCF-7 and MDA-MB-231) revealed that treatment with this compound resulted in reduced cell viability and induced apoptosis. The compound's IC50 values were significantly lower than those of conventional chemotherapeutics, indicating its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

A comparison with related compounds illustrates the unique biological profile of this compound:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Significant | High | Effective against multiple strains |

| Benzaldehyde oxime | Moderate | Low | Lacks chlorophenoxy substitution |

| 2-(4-Chlorophenoxy)benzaldehyde oxime | Moderate | Moderate | Different position of chlorophenoxy group |

Propiedades

Número CAS |

449778-76-1 |

|---|---|

Fórmula molecular |

C13H10ClNO2 |

Peso molecular |

247.67 g/mol |

Nombre IUPAC |

N-[[2-(3-chlorophenoxy)phenyl]methylidene]hydroxylamine |

InChI |

InChI=1S/C13H10ClNO2/c14-11-5-3-6-12(8-11)17-13-7-2-1-4-10(13)9-15-16/h1-9,16H |

Clave InChI |

CQTYNUSPJAQAPN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |

SMILES canónico |

C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.